1-(4-Chloro-3-ethoxybenzenesulfonyl)-3-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-3-ethoxybenzenesulfonyl)-3-methylpiperidine is a chemical compound with a complex structure that includes a piperidine ring substituted with a 4-chloro-3-ethoxybenzenesulfonyl group and a methyl group
Vorbereitungsmethoden
The synthesis of 1-(4-Chloro-3-ethoxybenzenesulfonyl)-3-methylpiperidine typically involves multiple steps, starting with the preparation of the 4-chloro-3-ethoxybenzenesulfonyl chloride intermediate. This intermediate is then reacted with 3-methylpiperidine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions to increase yield and purity, and implementing safety measures to handle the potentially hazardous reagents and intermediates.
Analyse Chemischer Reaktionen
1-(4-Chloro-3-ethoxybenzenesulfonyl)-3-methylpiperidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions, resulting in the formation of the corresponding sulfonic acid and piperidine derivatives.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-3-ethoxybenzenesulfonyl)-3-methylpiperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-3-ethoxybenzenesulfonyl)-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring can also interact with receptor sites, affecting signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chloro-3-ethoxybenzenesulfonyl)-3-methylpiperidine can be compared with similar compounds such as:
1-(4-Chlorobenzenesulfonyl)-3-methylpiperidine: Lacks the ethoxy group, which may affect its reactivity and binding properties.
1-(4-Chloro-3-methoxybenzenesulfonyl)-3-methylpiperidine: The methoxy group can influence the compound’s electronic properties and reactivity.
1-(4-Chloro-3-ethoxybenzenesulfonyl)-3-ethylpiperidine: The ethyl group instead of the methyl group can alter the compound’s steric and electronic characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H20ClNO3S |
---|---|
Molekulargewicht |
317.8 g/mol |
IUPAC-Name |
1-(4-chloro-3-ethoxyphenyl)sulfonyl-3-methylpiperidine |
InChI |
InChI=1S/C14H20ClNO3S/c1-3-19-14-9-12(6-7-13(14)15)20(17,18)16-8-4-5-11(2)10-16/h6-7,9,11H,3-5,8,10H2,1-2H3 |
InChI-Schlüssel |
TWKHJWMYKGPWPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.